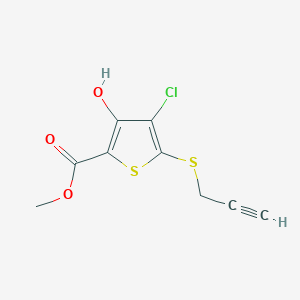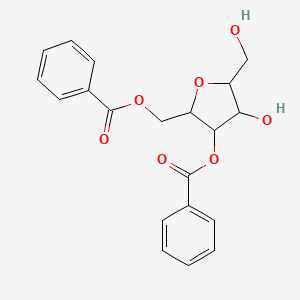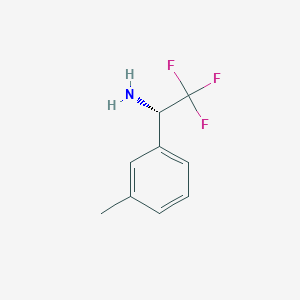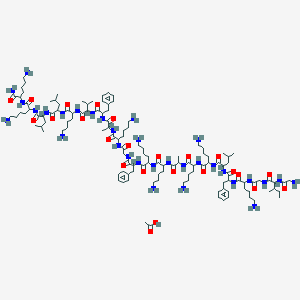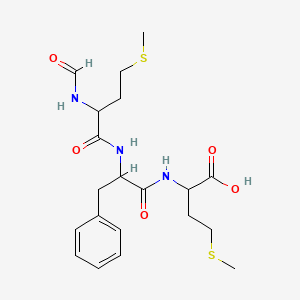![molecular formula C11H14N2O4 B15089193 (S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid](/img/structure/B15089193.png)
(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, an amino group, and a pyridyl group attached to a butanoic acid backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a suitable butanoic acid precursor. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The amino and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid: The enantiomer of the compound with different stereochemistry.
4-(2-Pyridyl)butanoic Acid: A similar compound lacking the methoxycarbonyl and amino groups.
3-Amino-4-(2-pyridyl)butanoic Acid: A compound with a similar backbone but different functional groups.
Uniqueness
(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3-(methoxycarbonylamino)-4-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(16)13-9(7-10(14)15)6-8-4-2-3-5-12-8/h2-5,9H,6-7H2,1H3,(H,13,16)(H,14,15) |
Clé InChI |
ZMLAZCLELNDQNT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(CC1=CC=CC=N1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


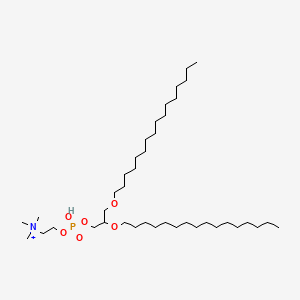
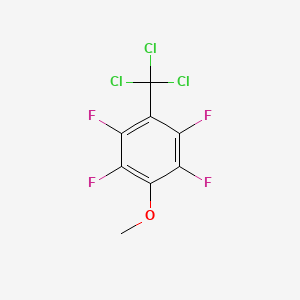
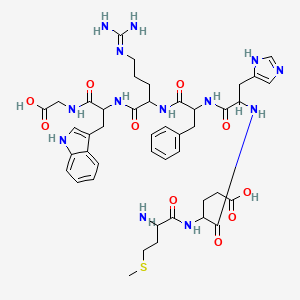
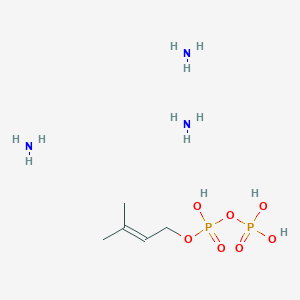
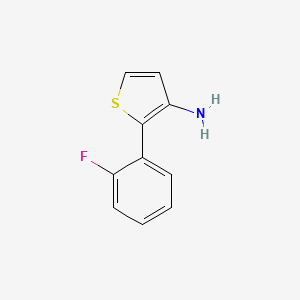
![2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15089150.png)
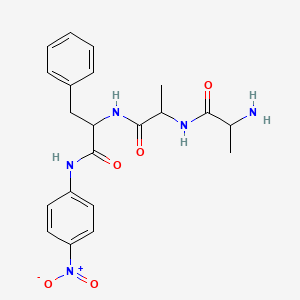
![Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-](/img/structure/B15089166.png)
